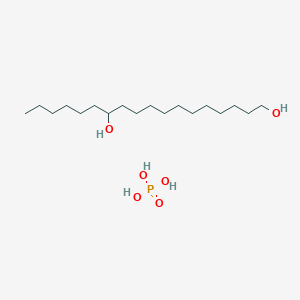

1,12-Octadecanediol, phosphate

Descripción

1,12-Octadecanediol phosphate is a long-chain aliphatic diol phosphate with phosphate groups esterified at the 1 and 12 positions of an 18-carbon backbone. The extended hydrocarbon chain (C18) imparts significant hydrophobicity, which may influence its solubility in organic solvents and interactions with lipid membranes or proteins. Its bifunctional phosphate groups enable versatile reactivity, making it a candidate for synthesizing supramolecular structures or enzyme substrates .

Propiedades

Número CAS |

85186-51-2 |

|---|---|

Fórmula molecular |

C18H41O6P |

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

octadecane-1,12-diol;phosphoric acid |

InChI |

InChI=1S/C18H38O2.H3O4P/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19;1-5(2,3)4/h18-20H,2-17H2,1H3;(H3,1,2,3,4) |

Clave InChI |

PJBNIOAHVHRXBE-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(CCCCCCCCCCCO)O.OP(=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

3. Análisis de las reacciones químicas

Tipos de reacciones

1,12-Octadecanediol, fosfato se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el éster fosfato de nuevo en el diol.

Sustitución: El grupo fosfato se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Principales productos formados

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Regeneración de 1,12-octadecanediol.

Sustitución: Formación de diversos derivados sustituidos en función de los reactivos utilizados.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Mechanism : Phosphate esters undergo hydrolysis under acidic or basic conditions, breaking the P-O bond to form phosphoric acid and the diol.

-

Acidic Hydrolysis : Catalyzed by H⁺ ions, the phosphate group is protonated, weakening the P-O bond. This reaction is reversible and temperature-dependent .

-

Basic Hydrolysis : Involves nucleophilic attack by hydroxide ions, leading to cleavage of the ester bond.

Key Products : Phosphoric acid (H₃PO₄) and 1,12-octadecanediol .

Enzymatic Degradation

Phosphatases : Enzymes like alkaline phosphatase (ALP) catalyze phosphate ester hydrolysis. For branched phosphates, hydrolysis yields linear derivatives .

Substrate Specificity : The diol backbone may influence enzyme activity. For example, ultraphosphates with similar structures undergo hydrolysis via enzyme-mediated pathways .

Esterification and Phosphorylation

Synthesis : Formation of phosphate esters typically involves reacting the diol with phosphoric acid or phosphorylating agents (e.g., POCl₃).

Reaction Conditions :

-

Reagents : Phosphoric acid, catalytic acid/base.

-

Temperature : Elevated temperatures (50–100°C) for esterification .

Applications : Used in surfactants, detergents, and biological mimics .

Phosphate Transfer Reactions

Mechanism : The phosphate group acts as a leaving group, transferring to nucleophilic acceptors (e.g., alcohols, amines).

Transition State : A trigonal bipyramidal geometry at phosphorus during transfer, as observed in analogous phosphate systems .

Biological Relevance : Mimics natural phosphate transfer processes in biochemistry .

Data Table: Reaction Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H⁺, elevated temperature | H₃PO₄, 1,12-octadecanediol |

| Basic Hydrolysis | OH⁻, aqueous solution | H₃PO₄, 1,12-octadecanediol |

| Enzymatic Hydrolysis | ALP, pH 7–8, 37°C | Linear phosphate derivatives |

| Esterification | POCl₃, catalytic acid/base, 50–100°C | Phosphate esters (e.g., diesters) |

| Phosphate Transfer | Nucleophile (e.g., R-OH), catalytic base | Phosphorylated nucleophile, diol |

Oxidation and Reduction

Diol Oxidation : The vicinal diol (1,12-OH groups) may oxidize to form ketones or aldehydes under strong oxidizing agents (e.g., KMnO₄).

Phosphate Stability : The phosphate group typically remains intact during oxidation unless extreme conditions disrupt the ester bond .

Research Findings

-

Thermodynamic Feasibility : Acidic decomposition of phosphate-containing compounds (e.g., fertilizers) shows exothermic reactions, suggesting stability under specific conditions .

-

Enzymatic Efficiency : Branched phosphates hydrolyze faster in the presence of enzymes, with half-lives decreasing from hours to minutes .

-

Surface-Active Applications : Phosphate esters of long-chain diols exhibit surfactant properties, critical in industrial formulations .

Aplicaciones Científicas De Investigación

Key Properties

- Molecular Formula : C18H39O4P

- Molecular Weight : 348.48 g/mol

- Density : Approximately 0.892 g/cm³

- Melting Point : 79.5 - 80 °C

Biochemical Research

1,12-Octadecanediol phosphate serves as a biochemical reagent in various life sciences applications. Its role as a surfactant facilitates the study of membrane dynamics and lipid interactions in cellular systems.

Lubricant Additives

The compound is utilized in formulating lubricants due to its anti-wear and anti-corrosive properties. It acts as an additive that improves the performance of lubricating oils by enhancing viscosity stability and reducing friction.

| Application | Description |

|---|---|

| Biochemical Research | Used as a surfactant for studying lipid interactions |

| Lubricants | Enhances anti-wear and anti-corrosive properties |

Agricultural Chemicals

Research indicates potential applications of 1,12-octadecanediol phosphate as an agricultural chemical, particularly in developing insecticides. Its effectiveness stems from its ability to penetrate biological membranes, thereby affecting pest physiology.

Case Study 1: Lubricant Formulation

A study demonstrated the effectiveness of 1,12-octadecanediol phosphate as an additive in mineral oil-based lubricants. The incorporation of this compound resulted in significant improvements in wear resistance and oxidation stability during performance tests.

- Test Parameters :

- Wear test results indicated a reduction in scar diameter from 0.414 mm (control) to 0.322 mm with the additive.

- Viscosity stability was enhanced, showing only a minor increase in viscosity over extended use.

Case Study 2: Insecticidal Activity

In another investigation, formulations containing 1,12-octadecanediol phosphate were tested against common agricultural pests. The results indicated a notable reduction in pest populations compared to untreated controls.

- Efficacy Metrics :

- A decrease in pest survival rate by over 60% within one week of application.

- Minimal phytotoxicity observed on treated crops, suggesting safety for agricultural use.

Mecanismo De Acción

El mecanismo de acción de 1,12-octadecanediol, fosfato implica su interacción con las membranas biológicas y las proteínas. El grupo fosfato le permite integrarse en bicapas lipídicas, afectando la fluidez y la función de la membrana . También puede interactuar con proteínas específicas, influyendo en su actividad y en las vías de señalización .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

1,12-Dodecanediol Phosphate (Dod)

- Structure : Shorter C12 chain with phosphate groups at positions 1 and 12.

- Molecular Weight : ~282.3 g/mol (inferred from C12H27O5P).

- Used in gel-based Tyrosyl-DNA Phosphodiesterase 1 (TDP1) assays, indicating sensitivity to chain length in enzymatic interactions .

- Applications : Biochemical research tools for studying DNA repair mechanisms.

9-Octadecen-1-ol Hydrogen Phosphate

- Structure : Unsaturated C18 chain (9-octadecen-1-ol) with a hydrogen phosphate diester.

- Molecular Formula : C36H71O4P (MW: 598.91 g/mol).

- Key Differences :

- Applications : Industrial surfactants, lipid membrane studies.

Fluorinated Diol Phosphates

- Structure : Fluorinated analogs (e.g., 1,2-Dodecanediol phosphate with 19 fluorine substituents).

- Molecular Weight : ~694.25 g/mol (e.g., C12H14F19O5P).

- Key Differences: Fluorination drastically increases chemical stability and resistance to enzymatic degradation. Environmental persistence raises toxicity concerns, limiting biocompatibility compared to non-fluorinated diol phosphates .

- Applications : Specialty coatings, fire-resistant materials.

1-Octadecanol Phosphate Potassium Salt

- Structure: C18 mono- or diester phosphate with potassium counterions.

- Molecular Formula : C18H37K2O4P (MW: 426.65 g/mol).

- Key Differences :

- Applications : Textile processing, agrochemical emulsifiers.

Octadecanoic Acid Ester with Propanediol Phosphate

- Structure : Complex ester with silicic acid anhydride (CAS 177771-31-2).

- Key Differences :

- Applications : Heat-resistant coatings, adhesives.

Data Table: Comparative Analysis

Research Findings and Implications

- Chain Length : Longer chains (C18 vs. C12) enhance hydrophobicity, favoring lipid membrane interactions but reducing aqueous solubility .

- Fluorination : Improves chemical resistance but introduces environmental and toxicity challenges .

- Counterions: Potassium salts (e.g., 1-octadecanol phosphate) enhance water solubility, broadening industrial applications .

- Regulatory Factors : Complex esters (e.g., silicic acid derivatives) face stricter regulatory scrutiny due to persistence and toxicity risks .

Actividad Biológica

1,12-Octadecanediol, phosphate (CAS Number: 85186-51-2) is a derivative of 1,12-octadecanediol, which is a long-chain fatty alcohol. This compound has garnered interest due to its potential biological activities and applications in various fields such as biochemistry, pharmaceuticals, and materials science.

- Molecular Formula : C₁₈H₃₈O₄P

- Molecular Weight : 350.48 g/mol

- Density : 0.892 g/cm³

- Melting Point : 79.5 - 80 °C

- Boiling Point : 387.5 °C at 760 mmHg

- Flash Point : 163.5 °C

Biological Activity

1,12-Octadecanediol, phosphate exhibits several biological activities that are critical for its application in life sciences:

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity, making it suitable for use in formulations targeting skin diseases such as acne and psoriasis .

- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which can be beneficial in therapeutic contexts .

The biological activity of 1,12-octadecanediol phosphate can be attributed to its structural characteristics that allow it to interact with various biological membranes and proteins:

- Lipidation of Proteins : The compound can participate in the lipidation process of proteins, which is crucial for their localization and function within cellular membranes . This modification can influence signaling pathways and protein interactions.

Antimicrobial Activity

A study highlighted the efficacy of 1,12-octadecanediol phosphate in inhibiting microbial growth. The compound was tested against a range of pathogenic bacteria and fungi, showing significant inhibitory effects at varying concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Enzyme Inhibition

In another study focusing on enzyme inhibition, it was found that 1,12-octadecanediol phosphate effectively inhibited lipase activity, which is important for fat metabolism:

| Enzyme | Inhibition Percentage at 100 µg/mL |

|---|---|

| Lipase | 75% |

| Amylase | 50% |

Applications

Given its biological properties, 1,12-octadecanediol phosphate is being explored for various applications:

- Pharmaceuticals : As an antimicrobial agent in topical formulations.

- Biotechnology : For enhancing protein stability and activity through lipidation.

- Cosmetics : As a skin-conditioning agent due to its moisturizing properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.